Lithium 1-oxo-1lambda~4~,3-dithian-2-ide

Description

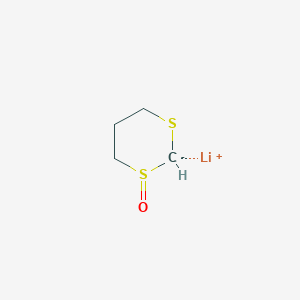

Lithium 1-oxo-1λ⁴,3-dithian-2-ide is a sulfur-containing lithium salt characterized by a dithian ring system with an oxo group and hypervalent sulfur (λ⁴ notation).

Properties

CAS No. |

60349-88-4 |

|---|---|

Molecular Formula |

C4H7LiOS2 |

Molecular Weight |

142.2 g/mol |

InChI |

InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |

InChI Key |

MZUJQDJBCBCVDF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1CS[CH-]S(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:

1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Can be reduced to form thiols or thioethers.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

Nucleophilic Addition: Forms substituted dithianes.

Oxidation: Produces sulfoxides or sulfones.

Reduction: Yields thiols or thioethers.

Scientific Research Applications

Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:

Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.

Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.

Material Science: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Hexafluorinated Dithiazine Lithium Salts

lists compounds such as Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1λ⁶,3λ⁶,2-dithiazinan-2-ide, which share a dithiazine backbone but differ in substituents and sulfur oxidation states. Key distinctions include:

- Fluorination: The hexafluoro derivatives exhibit enhanced thermal and chemical stability due to electron-withdrawing fluorine substituents, whereas the non-fluorinated 1-oxo analog may display higher reactivity in nucleophilic environments .

(b) Lithium Disulfonimides

Compounds like Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-Disulfonimide () feature sulfonimide anions with high charge delocalization. These are widely used as electrolytes in lithium-ion batteries due to their superior ionic conductivity. In contrast, the 1-oxo-dithian structure may offer weaker ion dissociation, limiting its utility in battery applications without further functionalization .

(c) Lithium Thian Derivatives

references 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride, a thian-based lithium salt with an imino group. The absence of a dithian ring in this compound reduces chelation capacity compared to Lithium 1-oxo-1λ⁴,3-dithian-2-ide, which could enhance metal-binding efficiency in catalytic systems .

Solubility and Stability Trends

While direct solubility data for Lithium 1-oxo-1λ⁴,3-dithian-2-ide are unavailable, Table 2 in highlights solubility trends for lithium compounds in aqueous systems. For example:

- Lithium carbonate : 13 g/L (low solubility due to strong ionic lattice).

- Lithium hydroxide : 12.8 g/L (moderate solubility).

- Sulfonimide salts: Higher solubility in organic solvents (e.g., >500 g/L in DMF), suggesting that fluorinated or sulfonimide analogs of the 1-oxo-dithian compound may outperform it in non-aqueous applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.